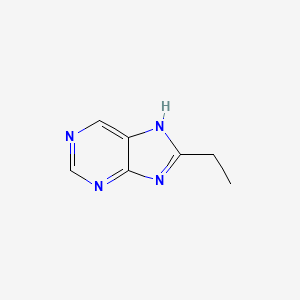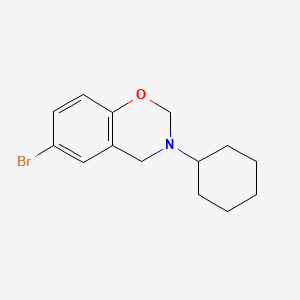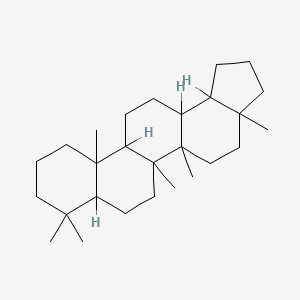
20,29,30-Trinorlupane, (17alpha)-
Overview
Description
20,29,30-Trinorlupane, (17alpha)- is a triterpenoid compound with the molecular formula C27H46 and a molecular weight of 370.7 g/mol. This compound is a derivative of lupane, a pentacyclic triterpene, and is known for its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 20,29,30-Trinorlupane, (17alpha)- involves several steps, starting from naturally occurring triterpenoids such as betulin and betulinic acid. One common synthetic route includes the following steps :
Oxidation: Betulin is oxidized to betulonic acid using oxidizing agents like chromium trioxide.
Acetylation: Betulonic acid is then acetylated to form betulin diacetate.
Cyclization: The acetylated product undergoes cyclization in the presence of a Lewis acid such as zinc chloride or aluminum chloride to form the desired lupane derivative.
Purification: The final product is purified using chromatographic techniques to obtain 20,29,30-Trinorlupane, (17alpha)- in high purity.
Chemical Reactions Analysis
20,29,30-Trinorlupane, (17alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: The compound can be oxidized at the C-20(29) double bond to form aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Scientific Research Applications
20,29,30-Trinorlupane, (17alpha)- has several scientific research applications :
Chemistry: The compound is used as a precursor for the synthesis of various lupane derivatives with potential biological activities.
Biology: It has been studied for its cytotoxic effects against human tumor cells and its inhibitory activity against human papilloma virus.
Medicine: Derivatives of this compound have shown significant antitumor and antiviral activities, making it a potential candidate for drug development.
Industry: The compound is used in the synthesis of bioactive molecules and as a starting material for the production of other triterpenoid derivatives.
Mechanism of Action
The mechanism of action of 20,29,30-Trinorlupane, (17alpha)- involves its interaction with various molecular targets and pathways . The compound exerts its effects by:
Inhibiting Tumor Cell Proliferation: It causes depolarization of mitochondrial membrane potentials and induces fragmentation of mitochondria, leading to cell death.
Antiviral Activity: The compound inhibits the replication of viruses by interfering with viral enzymes and proteins.
Comparison with Similar Compounds
20,29,30-Trinorlupane, (17alpha)- is unique compared to other similar compounds due to its specific structural modifications and biological activities . Some similar compounds include:
Betulinic Acid: A naturally occurring triterpenoid with antitumor and antiviral activities.
Betulin: A precursor for the synthesis of various lupane derivatives.
Lupane: The parent compound of 20,29,30-Trinorlupane, (17alpha)-, known for its pentacyclic structure and biological activities.
Properties
IUPAC Name |
3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-23(2)13-8-15-25(4)21(23)12-16-27(6)22(25)11-10-20-19-9-7-14-24(19,3)17-18-26(20,27)5/h19-22H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNRGUOCXSKYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5(C4CCC5)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970525 | |
| Record name | 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55199-72-9 | |
| Record name | 20,29,30-Trinorlupane, (17alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055199729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3a,5a,5b,8,8,11a-Hexamethylicosahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


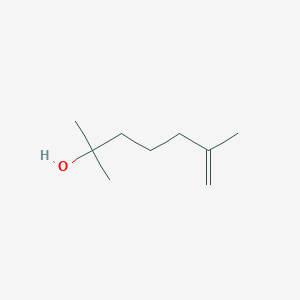
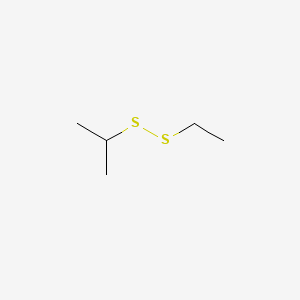
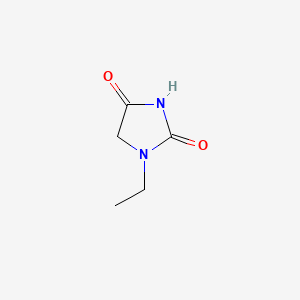

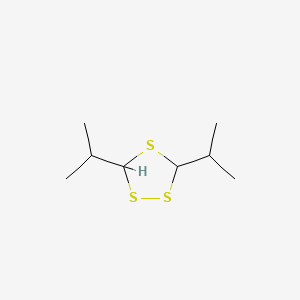
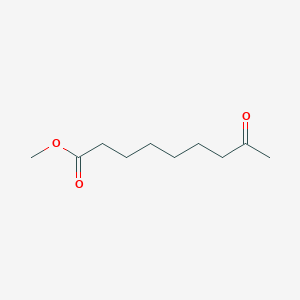
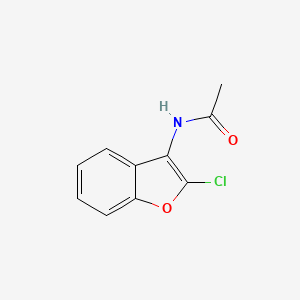
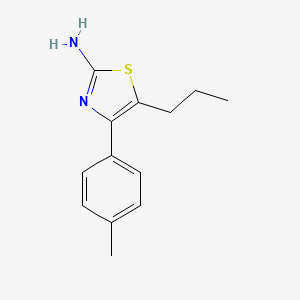

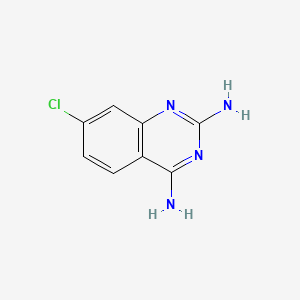

![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)
